![molecular formula C10H13ClN4 B2913688 [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride CAS No. 2193060-82-9](/img/structure/B2913688.png)
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.69 . It is a powder at room temperature . The InChI code for this compound is 1S/C10H12N4.ClH/c1-8-4-5-14 (13-8)10-3-2-9 (6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H .Aplicaciones Científicas De Investigación
Coordination Chemistry and Luminescent Materials
Derivatives of pyrazolyl-pyridine, similar to [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride, are highlighted for their role in coordination chemistry, especially in forming luminescent lanthanide compounds. These compounds are particularly interesting for applications in biological sensing due to their unique luminescent properties. Iron complexes formed with such ligands have shown unusual thermal and photochemical spin-state transitions, indicating their potential in material science for creating responsive materials (Halcrow, 2005).
Catalysis
In catalysis, tridentate ligands similar to the mentioned compound have been used to create diiron(III) complexes, serving as functional models for methane monooxygenases. These complexes are significant for their ability to catalyze the selective hydroxylation of alkanes, demonstrating the potential of such ligands in industrial and environmental applications through the development of efficient and selective catalysts for chemical transformations (Sankaralingam & Palaniandavar, 2014).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes involving ligands related to this compound have been synthesized and studied for their photocytotoxic properties. These complexes show potential in medical applications, particularly in targeted cancer therapy, as they exhibit significant photocytotoxicity in red light to various cell lines, offering a promising approach for the development of photodynamic therapy agents (Basu et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMEDXLARDSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

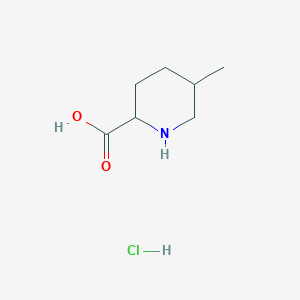
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2913609.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate](/img/structure/B2913610.png)
![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)
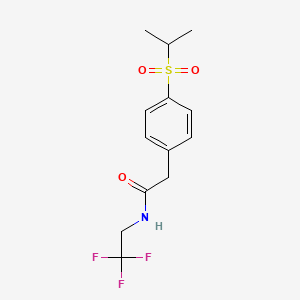
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)
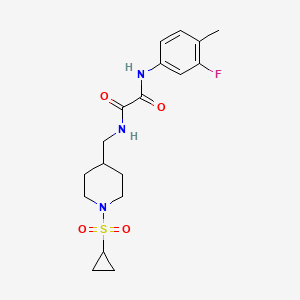

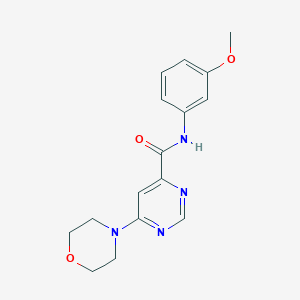
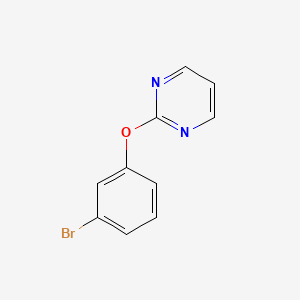
![4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)